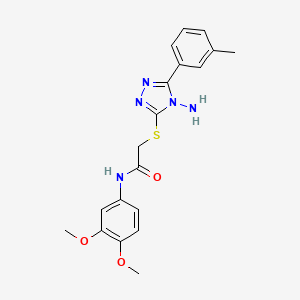

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative characterized by:

- m-Tolyl (3-methylphenyl) substituent at position 5, contributing steric bulk and lipophilicity.

- 3,4-Dimethoxyphenylacetamide side chain, which influences solubility and receptor interactions due to electron-donating methoxy groups.

Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical.

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-12-5-4-6-13(9-12)18-22-23-19(24(18)20)28-11-17(25)21-14-7-8-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQTXTZUEBMGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazole derivatives, emphasizing substituent effects, physical properties, and biological activities:

Key Observations:

Substituent Effects: m-Tolyl vs. Amino Group: The 4-amino group in the target compound and AM31 () facilitates hydrogen bonding, critical for enzyme inhibition (e.g., reverse transcriptase). Methoxy Groups: The 3,4-dimethoxyphenyl moiety in the target compound and ’s derivative enhances electron-donating capacity, influencing receptor binding .

Synthesis and Physical Properties :

- Yields for similar compounds range from 50% (b) to 83% (c), suggesting the target compound’s synthesis may require optimization for comparable efficiency.

- Melting points vary widely (90–184°C), likely due to crystallinity differences from substituents like allyl (lower melting points) vs. aromatic rings (higher melting points) .

Biological Activity: Compounds with nitro (AM31) or hydroxyphenyl groups () show nanomolar inhibition constants (KI), highlighting the importance of electron-withdrawing/donating groups in enzyme interactions. The target compound’s dimethoxyphenyl group may mimic these effects, positioning it as a candidate for antiviral or anti-inflammatory applications .

Research Implications

The structural flexibility of 1,2,4-triazole derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. Future studies should explore:

- Synthetic Routes : Optimizing yields and purity for the target compound.

- Biological Screening : Testing against enzymes (e.g., reverse transcriptase, SARS-CoV-2 entry proteins) and receptors (e.g., Orco channels in insects).

- Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing m-tolyl with halophenyl or heteroaromatic groups) to refine activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.